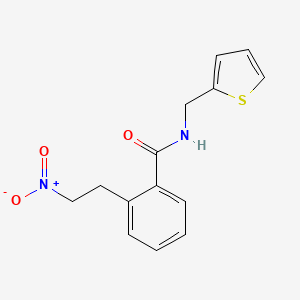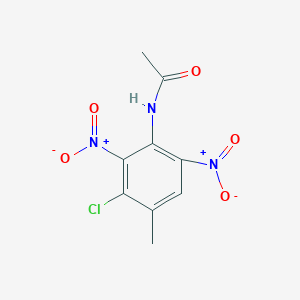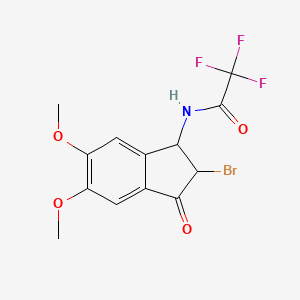![molecular formula C22H28O4 B3137547 2-Propynyl 2-[3,5-di(tert-butyl)-4-hydroxyphenyl]-2-(2-propynyloxy)acetate CAS No. 439107-95-6](/img/structure/B3137547.png)
2-Propynyl 2-[3,5-di(tert-butyl)-4-hydroxyphenyl]-2-(2-propynyloxy)acetate
Übersicht
Beschreibung
“2-Propynyl 2-[3,5-di(tert-butyl)-4-hydroxyphenyl]-2-(2-propynyloxy)acetate” is a chemical compound . It is also known as “prop-2-yn-1-yl 2-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-(prop-2-yn-1-yloxy)acetate” and has a molecular formula of C22H28O4 . Its molecular weight is 356.46 .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C22H28O4 . More detailed structural analysis would require additional resources such as spectroscopic data or crystallographic studies, which are not available in the current search results.Wissenschaftliche Forschungsanwendungen
Environmental Presence and Human Exposure
- A study conducted by Liu and Mabury (2021) in "Environmental Science & Technology" found that 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid, a related compound, could be a potential urinary biomarker for human exposure to certain synthetic phenolic antioxidants commonly used in polymers. This research indicates prevalent human exposure to these antioxidants, highlighting the environmental presence of related compounds (Liu & Mabury, 2021).
Synthesis and Antioxidant Activity
- Research in the "Russian Journal of General Chemistry" by Nugumanova et al. (2010) synthesized a sulfur-containing compound related to 2-Propynyl 2-[3,5-di(tert-butyl)-4-hydroxyphenyl]-2-(2-propynyloxy)acetate. The synthesized compound showed high antioxidant activity in the context of polymer oxidation (Nugumanova et al., 2010).
Medicinal Chemistry and Pharmacology
- A study by Kato et al. (1999) in "Journal of Medicinal Chemistry" investigated thiazolidinone derivatives related to this compound, revealing their potential as calcium antagonists with both Ca(2+) overload inhibition and antioxidant activity. These findings suggest possible applications in cardiovascular therapeutic research (Kato et al., 1999).
Antioxidants in Lubricant Oils
- Del Nogal Sánchez et al. (2010) in "Analytical and Bioanalytical Chemistry" developed a method to determine antioxidants including derivatives of this compound in new and used lubricant oils. This research is significant for the quality control and performance evaluation of lubricants (Del Nogal Sánchez et al., 2010).
Polymer Science
- A study by Yoshioka et al. (1992) in "Macromolecules" synthesized a polyacetylene derivative involving a related compound, demonstrating its potential in creating solvent-soluble polyacetylenes with high spin concentration. This research contributes to the development of advanced materials in polymer science (Yoshioka et al., 1992).
Eigenschaften
IUPAC Name |
prop-2-ynyl 2-(3,5-ditert-butyl-4-hydroxyphenyl)-2-prop-2-ynoxyacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O4/c1-9-11-25-19(20(24)26-12-10-2)15-13-16(21(3,4)5)18(23)17(14-15)22(6,7)8/h1-2,13-14,19,23H,11-12H2,3-8H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCSNZONGHFZPCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(C(=O)OCC#C)OCC#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[4-(1-hexynyl)phenyl]-4-methylbenzenecarboxamide](/img/structure/B3137496.png)
![Ethyl 2-(5-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thienyl)-2-oxoacetate](/img/structure/B3137517.png)
![methyl 2-[4-(2-furylcarbonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate](/img/structure/B3137520.png)
![2-{[4-(3-fluorobenzyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl]carbonyl}benzenecarboxylic acid](/img/structure/B3137536.png)
![2-Methyl-6-(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3137541.png)
![3-(4-Fluorophenyl)-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3137542.png)
![methyl 1-[cyano(1-methyl-1H-pyrrol-2-yl)methyl]-4-isoquinolinecarboxylate](/img/structure/B3137552.png)
![7,7,9-Trimethyl-2-oxaspiro[4.5]decane-1,3-dione](/img/structure/B3137558.png)
![phenyl[5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-1-yl]methanone](/img/structure/B3137560.png)
![3-[(2-methylbenzyl)sulfanyl]-1-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B3137574.png)
